molecular formula C20H18N4O3 B2486317 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1796945-98-6

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2486317
CAS No.: 1796945-98-6
M. Wt: 362.389
InChI Key: BWUDCRUBGOXRDA-UHFFFAOYSA-N
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Description

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Applications

The compound and its derivatives are utilized in the synthesis of novel chemical entities with significant antitumor and antimicrobial activities. For instance, enaminones have been used as key intermediates to create substituted pyrazoles and pyrazolopyrimidines, which exhibited cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil (Riyadh, 2011). Another study synthesized a novel series of pyrazolopyrimidines derivatives that showed anticancer and anti-5-lipoxygenase agent activities, demonstrating a structured activity relationship that could be beneficial for future drug development (Rahmouni et al., 2016).

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for their potential antimicrobial properties. A study on N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides revealed these compounds' synthesis via a three-component reaction, demonstrating significant antimicrobial activity (Гейн et al., 2010).

Chemical Synthesis and Fluorophore Development

Some studies focus on the chemical synthesis of pyrazolo[1,5-a]pyrimidine analogs, exploring their utility as intermediates in creating functional fluorophores. For example, the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions has been reported, showcasing a method that provides high yields in short reaction times, which could be pivotal for developing new fluorescent probes for biological or environmental sensing applications (Quiroga et al., 2008).

Insecticidal Agents Development

Research into the biochemical impacts of new bioactive sulfonamide thiazole derivatives, including pyrazolo[1,5-a]pyrimidine, has indicated potential use as insecticidal agents. These compounds were synthesized and tested against the cotton leafworm, showing potent toxic effects, which could contribute to the development of novel insecticides (Soliman et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens. This receptor plays a crucial role in cell adhesion, proliferation, and migration, making it an important factor in many biological processes and diseases, including cancer .

Mode of Action

The compound interacts with DDR1 by inhibiting its kinase activity This inhibition prevents the receptor from transmitting signals that promote cell proliferation and migration

Biochemical Pathways

The inhibition of DDR1 affects several biochemical pathways. Primarily, it disrupts signal transduction pathways involved in cell proliferation and migration. This can lead to a decrease in the growth and spread of cells, particularly cancer cells that express high levels of DDR1 . The exact pathways and downstream effects are complex and depend on the specific cellular context.

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability . This suggests that the compound may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would enhance its bioavailability and therapeutic potential.

Result of Action

The primary result of the compound’s action is the inhibition of DDR1 activity, leading to reduced cell proliferation and migration . This can have significant effects at the molecular and cellular levels, potentially slowing the growth and spread of DDR1-expressing cells. In the context of cancer, this could translate to a decrease in tumor growth and metastasis.

Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-13-9-18-22-11-14(12-24(18)23-13)5-4-8-21-19(25)16-10-15-6-2-3-7-17(15)27-20(16)26/h2-3,6-7,9-12H,4-5,8H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUDCRUBGOXRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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